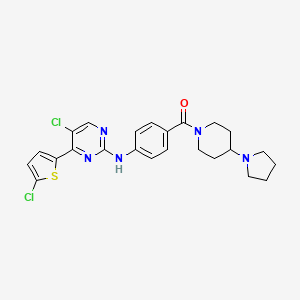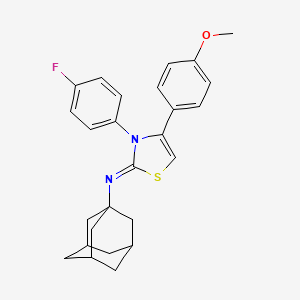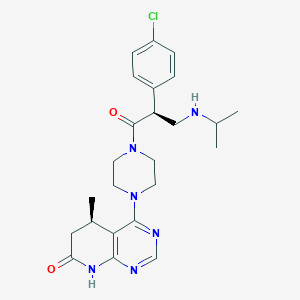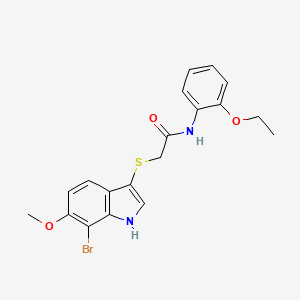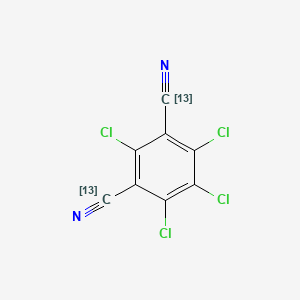![molecular formula C17H14FN5O B12402757 2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)
2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potent inhibitory activity against leucine-rich repeat kinase 2 (LRRK2), which has been genetically linked to Parkinson’s disease . The compound’s unique structure allows it to penetrate the brain effectively, making it a promising candidate for therapeutic applications.
Métodos De Preparación
The synthesis of 2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile involves several stepsThe reaction conditions often require the use of strong bases and high temperatures to achieve the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluoro and morpholine groups can be substituted under appropriate conditions using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand the role of LRRK2 in cellular processes.
Mecanismo De Acción
The mechanism of action of 2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile involves the inhibition of LRRK2 kinase activity. The compound binds to the ATP-binding site of LRRK2, preventing the phosphorylation of its substrates. This inhibition leads to a decrease in the downstream signaling pathways that are involved in the progression of Parkinson’s disease .
Comparación Con Compuestos Similares
Similar compounds to 2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile include other LRRK2 inhibitors such as PF-06447475 and PF-06454589 . These compounds share a similar pyrrolo[2,3-d]pyrimidine core but differ in their substituents, which can affect their potency, selectivity, and brain penetration. The unique combination of the fluoro, morpholine, and benzonitrile groups in this compound contributes to its high potency and selectivity for LRRK2 .
Propiedades
Fórmula molecular |
C17H14FN5O |
|---|---|
Peso molecular |
323.32 g/mol |
Nombre IUPAC |
2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile |
InChI |
InChI=1S/C17H14FN5O/c18-15-11(8-19)2-1-3-12(15)13-9-20-16-14(13)17(22-10-21-16)23-4-6-24-7-5-23/h1-3,9-10H,4-7H2,(H,20,21,22) |
Clave InChI |
YIDVVQGSCVWPGO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


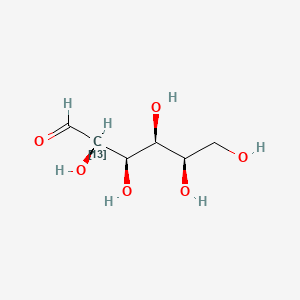
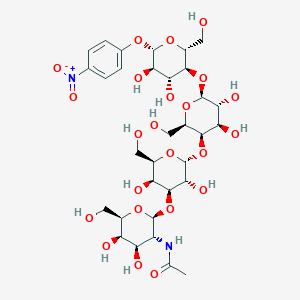
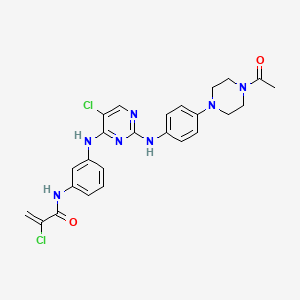
![[(E,2S,3R)-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12402699.png)
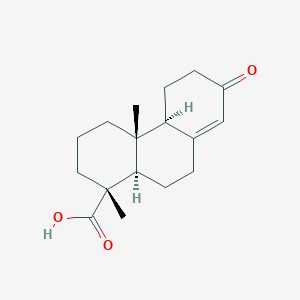
![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)

